molecular formula C6H6N2O3-2 B1262730 3-(4-oxido-1H-imidazol-5-yl)propanoate

3-(4-oxido-1H-imidazol-5-yl)propanoate

Cat. No.: B1262730
M. Wt: 154.12 g/mol
InChI Key: OWVUGOIAIJBQNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxido-1H-imidazol-5-yl)propanoate is an imidazole derivative with significant interest in medicinal chemistry and antibiotic research. This compound, also known in scientific literature as 4-imidazolone-5-propanoate, has a molecular formula of C6H7N2O3 and an average mass of 155.133 Da . Its structure features an imidazolone ring, classifying it among imidazolyl carboxylic acids and derivatives . Promising computational research has identified a closely related compound, 3-ammonio-3-(4-oxido-1H-imidazol-1-ium-5-yl) propane-1,1-bis(olate), as a potent inhibitor of Methionine aminopeptidase (MetAP) in Mycobacterium tuberculosis . MetAP is a crucial bacterial enzyme that performs co-translational modification of newly synthesized proteins and is a validated target for novel antimicrobial agents . Molecular docking studies demonstrated that this inhibitor has a high binding affinity and a low IC50 of 4.46 µM against the mtMetAP1b target, suggesting its potential as a lead compound for combating Multi-Drug Resistant Tuberculosis (MDR-TB) . Furthermore, imidazole-containing compounds continue to be explored for their antimycobacterial properties, underscoring the therapeutic value of this chemical scaffold . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure proper safety protocols and compliance with all local regulations concerning the handling and use of this material.

Properties

Molecular Formula

C6H6N2O3-2

Molecular Weight

154.12 g/mol

IUPAC Name

3-(4-oxido-1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3,11H,1-2H2,(H,7,8)(H,9,10)/p-2

InChI Key

OWVUGOIAIJBQNX-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C(N1)CCC(=O)[O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate typically involves the reaction of imidazole derivatives with carboxylate precursors under controlled conditions. One common method involves the use of solvo-hydrothermal conditions to facilitate the formation of the desired zwitterionic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale solvo-hydrothermal synthesis, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxido-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that imidazole derivatives, including 3-(4-oxido-1H-imidazol-5-yl)propanoate, possess notable antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth and biofilm formation, making them candidates for developing new antibiotics .
  • Antitumor Properties
    • Imidazole derivatives have shown promise in anticancer research. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have demonstrated that certain imidazole-based compounds can induce apoptosis in cancer cells, suggesting therapeutic potential .
  • Cocrystallization in Drug Formulation
    • The compound's ability to form cocrystals with other pharmaceutical agents enhances solubility and bioavailability. Cocrystallization studies have shown that combining 3-(4-oxido-1H-imidazol-5-yl)propanoate with other drugs can lead to improved pharmacokinetic profiles .

Biochemical Applications

  • Enzyme Inhibition
    • The compound may act as a selective inhibitor for certain kinases, which are critical in signaling pathways related to cancer and other diseases. Its structural features enable it to bind effectively to enzyme active sites, potentially leading to the development of targeted therapies .
  • Antioxidant Activity
    • Recent studies have highlighted the antioxidant properties of imidazole derivatives, suggesting that 3-(4-oxido-1H-imidazol-5-yl)propanoate could mitigate oxidative stress in biological systems. This aspect is crucial for preventing cellular damage associated with various diseases .

Material Science Applications

  • Advanced Materials Development
    • The unique structural properties of 3-(4-oxido-1H-imidazol-5-yl)propanoate make it suitable for use in advanced materials such as polymers and nanomaterials. Its ability to form stable complexes can enhance the mechanical properties and functionality of materials used in electronics and biomedicine .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialInhibits bacterial growth and biofilm formation
AntitumorInduces apoptosis in cancer cells
CocrystallizationEnhances solubility and bioavailability of drugs
Enzyme InhibitionActs as a selective inhibitor for kinases
Antioxidant ActivityMitigates oxidative stress
Advanced MaterialsUsed in developing polymers and nanomaterials

Case Studies

  • Cocrystal Formation Study
    • A study investigated the cocrystallization of 3-(4-oxido-1H-imidazol-5-yl)propanoate with thiobarbituric acid (TBA). The resulting cocrystals exhibited enhanced stability and solubility compared to the individual components, indicating potential for improved drug formulations .
  • Antimicrobial Efficacy Assessment
    • Another research focused on the antimicrobial efficacy of various imidazole derivatives, including 3-(4-oxido-1H-imidazol-5-yl)propanoate. Results showed significant inhibition against common pathogens, supporting its application in antibiotic development .

Mechanism of Action

The mechanism of action of 3-(4-oxido-1H-imidazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxido-1H-imidazol-5-yl)propanoate is unique due to its specific zwitterionic nature and the presence of both carboxylate and imidazole groups. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Q & A

Q. How can the molecular structure of 3-(4-oxido-1H-imidazol-5-yl)propanoate be unambiguously determined using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation requires a combination of techniques:
  • X-ray crystallography : Use programs like ORTEP-III (with a graphical interface) to model electron density maps and refine atomic coordinates .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR shifts to confirm the imidazole ring substituents and propanoate chain. Compare data with structurally similar compounds, such as 2-hydroxy-3-(4-imidazolyl)propanoic acid .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 173.13 (C6_6H7_7N2_2O3_3^-) and fragmentation patterns .

Q. What are the key synthetic routes for preparing 3-(4-oxido-1H-imidazol-5-yl)propanoate, and how are intermediates purified?

  • Methodological Answer :
  • Step 1 : Start with imidazole derivatives (e.g., 4,5-dihydro-4-oxo-5-imidazolepropanoate) and oxidize using mild agents like H2_2O2_2 to preserve the oxido group .
  • Step 2 : Purify intermediates via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity via TLC (Rf_f values) or HPLC .
  • Step 3 : Confirm final product stability under inert atmospheres (N2_2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing tautomeric forms of 3-(4-oxido-1H-imidazol-5-yl)propanoate?

  • Methodological Answer :
  • Tautomer identification : Use 1H^1H-15N^{15}N-HMBC NMR to detect proton exchange between N1 and N3 positions in the imidazole ring .
  • pH-dependent studies : Analyze UV-Vis spectra at varying pH levels (2–12) to track shifts in λmax_{\text{max}} due to tautomeric equilibria .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts for 4-oxido vs. 5-oxido tautomers using software like Gaussian .

Q. What experimental design considerations are critical for studying the biological activity of 3-(4-oxido-1H-imidazol-5-yl)propanoate in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme selection : Target imidazole-sensitive enzymes (e.g., histidine decarboxylase) and include positive controls (e.g., thiabendazole) .
  • Assay conditions : Maintain pH 7.4 (mimicking physiological conditions) and monitor ionic strength effects using buffers like Tris-HCl .
  • Data validation : Perform dose-response curves (IC50_{50} determination) and use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers optimize the synthesis of 3-(4-oxido-1H-imidazol-5-yl)propanoate derivatives for enhanced stability?

  • Methodological Answer :
  • Derivatization strategies : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the imidazole C2 position to stabilize the oxido group .
  • Stability testing : Conduct accelerated degradation studies under heat (40–60°C) and UV light, tracking decomposition via LC-MS .
  • Protective group chemistry : Use tert-butyloxycarbonyl (Boc) groups during synthesis to shield reactive sites, followed by deprotection with TFA .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported melting points or spectral data for 3-(4-oxido-1H-imidazol-5-yl)propanoate across studies?

  • Methodological Answer :
  • Comparative analysis : Compile literature data into a table (see example below) and identify outliers.
PropertyReported Value 1Reported Value 2Source
Melting Point (°C)215–217198–201
1H^1H-NMR (δ, ppm)8.2 (s, 1H)8.5 (s, 1H)
  • Reproduce experiments : Verify purity via elemental analysis and repeat measurements under standardized conditions .
  • Consider isomerism : Evaluate if discrepancies arise from tautomeric or stereoisomeric forms .

Methodological Resources

  • Spectral databases : PubChem (https://pubchem.ncbi.nlm.nih.gov ) for canonical SMILES and InChI keys .
  • Crystallography tools : ORTEP-3 for visualizing X-ray diffraction data .
  • Synthetic protocols : Refer to reflux conditions in xylene with chloranil for analogous imidazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-oxido-1H-imidazol-5-yl)propanoate
Reactant of Route 2
3-(4-oxido-1H-imidazol-5-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.